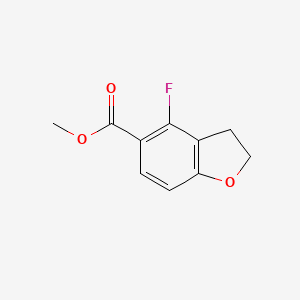

Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzofuran derivatives, such as “Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate”, has been a subject of interest in recent years . The synthetic approaches are classified according to the key bond(s) formed during the construction of the dihydrobenzofuran skeleton . For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

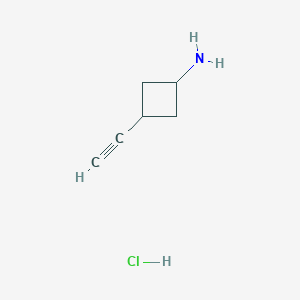

Molecular Structure Analysis

The molecular structure of “Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate” is characterized by a saturated 5-membered oxygen heterocycle fused to a benzene ring with the oxygen atom adjacent to the aromatic system . This ring system confers a rigid shape to a molecule, with a well-defined spatial arrangement of substituents .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate” and similar compounds often involve the formation of key bonds in the dihydrobenzofuran skeleton . These can include the formation of the O-alkyl bond, the O-aryl bond, the aromatic ring, the aryl-C 3 bond, and the alkyl C2–C3 bond .

Physical And Chemical Properties Analysis

“Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate” has a molecular weight of 196.18 . Further physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Applications De Recherche Scientifique

Fluorescent Sensors for Metal Ions

One study outlines the synthesis of a fluorogenic chemosensor derived from methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate, which exhibits high selectivity and sensitivity towards Al³⁺ ions. This sensor has applications in bio-imaging, specifically for detecting Al³⁺ in human cervical HeLa cancer cell lines through confocal fluorescence microscopy (Ye et al., 2014).

Carbohydrate Analysis

Another application involves the use of 2-Pyridylfuran, a derivative of the compound, as a fluorescent tag for the analysis of carbohydrates. This method allows for sensitive detection and analysis of monosaccharides in complex biological matrices, showcasing the compound's utility in biochemical research (Cai et al., 2014).

Drug Discovery and Metabolism Studies

The compound has also been utilized in drug discovery, particularly in studying the metabolism and disposition of HIV integrase inhibitors. Fluorine-19 nuclear magnetic resonance (NMR) spectroscopy, leveraging the fluorine in the compound, aids in understanding the metabolic fate of these inhibitors (Monteagudo et al., 2007).

Catalysis

In catalysis, a fluoro-functionalized polymeric N-heterocyclic carbene-zinc complex derived from the compound has shown efficiency in the formylation and methylation of amines using CO₂ as a C1 building block. This represents its application in green chemistry and carbon dioxide utilization (Yang et al., 2015).

Anaerobic Biodegradation

Research into anaerobic O-demethylation of methoxy compounds, including methoxyfuran and fluoroanisols, highlights the compound's relevance in environmental chemistry and microbial metabolism studies. This work provides insights into the mechanisms of anaerobic degradation of aromatic compounds in the environment (Stupperich et al., 1996).

Orientations Futures

Benzofuran compounds, including “Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on the development of novel methods for constructing benzofuran rings and exploring the diverse pharmacological activities of these compounds .

Propriétés

IUPAC Name |

methyl 4-fluoro-2,3-dihydro-1-benzofuran-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-13-10(12)7-2-3-8-6(9(7)11)4-5-14-8/h2-3H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWPDKNVUUNRPGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=C1)OCC2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2'-((2-(4-Methoxyphenyl)-2-oxoethyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B2662155.png)

![N-(4-bromophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2662161.png)

![3-{(E)-[2-(4-benzylpiperazino)-1,3-thiazol-5-yl]methylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B2662163.png)

![N-(2-phenylethyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2662168.png)

![2-(2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2662169.png)

![1-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2662173.png)

![5-[(4-Methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2662174.png)

![tert-butyl (1R,5S)-3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2662176.png)